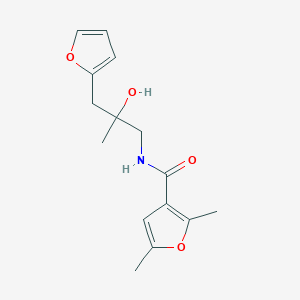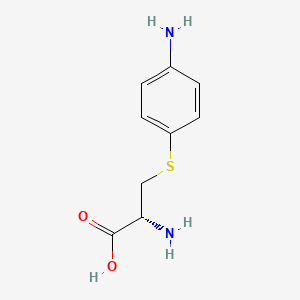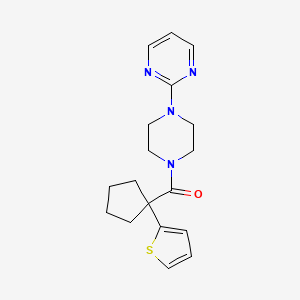
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives are a group of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are important in the field of organic chemistry and have various applications, including in the synthesis of pharmaceuticals, dyes, and polymers .
Synthesis Analysis
The synthesis of furan derivatives often involves reactions with furfural or its derivatives . For example, 2-acetylfuran can be reacted with appropriate substituted benzaldehydes under acidic conditions to produce various furan-chalcone derivatives .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydrolysis to produce levulinic acid .Physical And Chemical Properties Analysis
Furan derivatives have diverse physical and chemical properties. For instance, furfuryl alcohol, a common furan derivative, is a colorless liquid that is miscible with water and has a faint odor of burning .Scientific Research Applications
Synthesis and Chemical Properties
Research on furan derivatives, such as those involving the synthesis of complex molecules with furanic segments, highlights the chemical versatility of furan compounds. For instance, studies on the catalytic reduction of biomass-derived furanic compounds to more useful chemicals (Nakagawa, Tamura, & Tomishige, 2013) and the electrochemistry for biofuel generation through the electrocatalytic hydrogenation of furfurals (Nilges & Schröder, 2013) demonstrate the potential of furanic compounds in sustainable chemistry and energy production.
Biomedical Applications
Some furan derivatives have been studied for their biological activities, such as novel inhibitors of lethal H5N1 influenza A viruses (Yongshi et al., 2017), indicating the potential of furanic compounds in medicinal chemistry and drug development.
Materials Science
The conversion of plant biomass into furan derivatives for the production of new generation polymers and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017) showcases the role of furanic compounds in the development of sustainable materials.
Environmental and Health Considerations
Research has also been conducted on the risks related to the presence of furan and methylfurans in food, highlighting the need for understanding the health implications of furanic compounds (Knutsen et al., 2017).
Mechanism of Action
The mechanism of action of furan derivatives can vary depending on their specific structures and applications. For example, some furan derivatives have been found to exhibit antimicrobial activity, possibly due to their ability to interfere with the functioning of certain enzymes in microbial cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-7-13(11(2)20-10)14(17)16-9-15(3,18)8-12-5-4-6-19-12/h4-7,18H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJSNIVSAUCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)
![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)
![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)



![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]prop-2-ynamide](/img/structure/B2876297.png)
![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)
